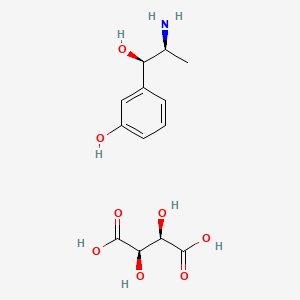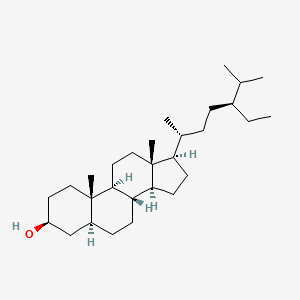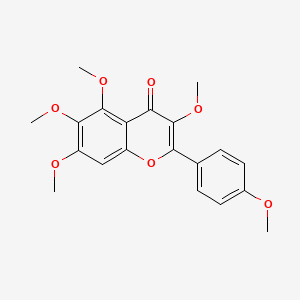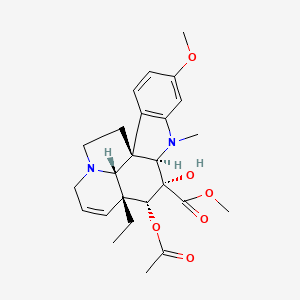
Metaraminol Bitartrate
Übersicht
Beschreibung
Metaraminolbitartrat ist ein starkes sympathomimetisches Amin, das hauptsächlich auf Alpha-Adrenorezeptoren wirkt. Es wird hauptsächlich als Vasokonstriktor zur Behandlung von Hypotonie eingesetzt, insbesondere bei Fällen, die mit Spinalanästhesie, Blutungen und Schock aufgrund von Hirnschäden verbunden sind . Metaraminolbitartrat erhöht sowohl den systolischen als auch den diastolischen Blutdruck, indem es die Freisetzung von Noradrenalin stimuliert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Metaraminolbitartrat umfasst mehrere Schritte. Eine Methode beinhaltet die Reaktion von m-Hydroxybenzaldehyd mit Nitroethan in Gegenwart von Imidazol und neutralisiertem Kupfer(II)-acetat-Monohydrat, gefolgt von einer Hydrierung unter Verwendung von Palladium auf Kohlenstoff als Katalysator . Das resultierende Produkt wird dann mit L-(+)-Weinsäure umgesetzt, um Metaraminolbitartrat zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Metaraminolbitartrat beinhaltet typischerweise die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle . Die Verbindung wird in gut verschlossenen Behältern und vor Licht geschützt gelagert, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Metaraminolbitartrat unterliegt verschiedenen chemischen Reaktionen, darunter Amidierung, Oxidation und Reduktion .
Häufige Reagenzien und Bedingungen
Amidierung: Beinhaltet die Reaktion von Metaraminol mit Weinsäure, um ein Amidierungsprodukt zu bilden.
Oxidation und Reduktion: Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen unter Verwendung spezifischer Katalysatoren und Reagenzien durchgeführt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Metaraminol, wie (2S, 3S)-2,3-Dihydroxy-4-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)amino)-4-oxobutansäure .
Wissenschaftliche Forschungsanwendungen
Metaraminolbitartrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird auf seine Auswirkungen auf Adrenorezeptoren und seine Rolle bei der Vasokonstriktion untersucht.
Medizin: Wird hauptsächlich als Vasopressor zur Behandlung von Hypotonie bei kritisch kranken Patienten eingesetzt.
Industrie: Wird in der pharmazeutischen Industrie für die Entwicklung von Vasopressor-Medikamenten eingesetzt.
Wirkmechanismus
Metaraminolbitartrat wirkt durch periphere Vasokonstriktion, indem es Alpha-1-Adrenorezeptoren stimuliert . Dies führt zu einem Anstieg des systemischen Blutdrucks (sowohl systolisch als auch diastolisch) . Die Verbindung setzt auch Noradrenalin aus seinen Speicherorten frei, was ihre vasokonstriktive Wirkung weiter verstärkt . Die Hemmung der Adenylatcyclase und die daraus resultierende Verringerung der zyklischen Adenosinmonophosphat (cAMP)-Produktion sind ebenfalls in ihren Wirkmechanismus involviert .
Wirkmechanismus
Metaraminol bitartrate acts through peripheral vasoconstriction by stimulating alpha-1 adrenergic receptors . This leads to an increase in systemic blood pressure (both systolic and diastolic) . The compound also releases norepinephrine from its storage sites, further enhancing its vasoconstrictive effects . The inhibition of adenyl cyclase and subsequent reduction in cyclic adenosine monophosphate (cAMP) production are also involved in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Metaraminolbitartrat wird oft mit anderen Vasopressoren wie Noradrenalin und Phenylephrin verglichen . Während all diese Verbindungen auf Adrenorezeptoren wirken, um den Blutdruck zu erhöhen, ist Metaraminolbitartrat einzigartig in seiner doppelten Wirkung der direkten Stimulation von Alpha-1-Adrenorezeptoren und der indirekten Noradrenalin-Freisetzung . Ähnliche Verbindungen umfassen:
Noradrenalin: Wirkt hauptsächlich auf Alpha-1- und Beta-1-Adrenorezeptoren.
Phenylephrin: Ein selektiver Alpha-1-Adrenorezeptor-Agonist.
Ephedrin: Wirkt sowohl auf Alpha- als auch auf Beta-Adrenorezeptoren und setzt auch Noradrenalin frei.
Die einzigartige Kombination aus direkter und indirekter Wirkung von Metaraminolbitartrat macht es zu einer wertvollen Verbindung bei der Behandlung von Hypotonie.
Eigenschaften
IUPAC Name |
3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENXSELNXQXCNT-IJYXXVHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54-49-9 (Parent) | |
| Record name | Metaraminol bitartrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33402-03-8 | |
| Record name | Metaraminol bitartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33402-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaraminol bitartrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaraminol bitartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metaraminol hydrogen (+)-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METARAMINOL BITARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4202M9P3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)





![sodium;(2S,4R)-4-cyclohexyl-1-[2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B10753475.png)
![methyl (1S,10R,11S,12S,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B10753482.png)


![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10753510.png)

